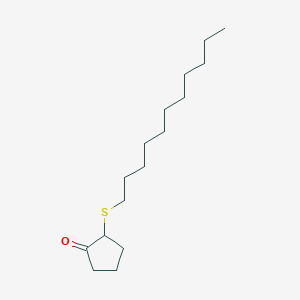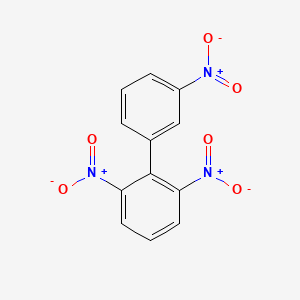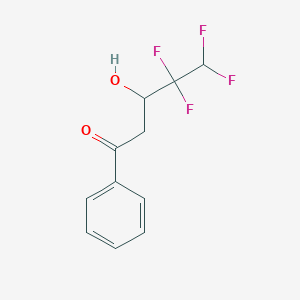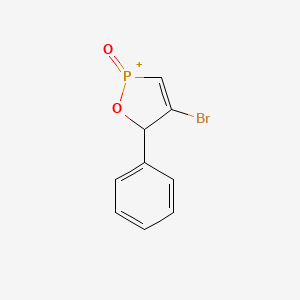
3-(But-3-en-2-yl)-4-oxocyclopent-2-en-1-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(But-3-en-2-yl)-4-oxocyclopent-2-en-1-yl acetate is an organic compound with a complex structure that includes a cyclopentene ring, an acetate group, and a butenyl side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(But-3-en-2-yl)-4-oxocyclopent-2-en-1-yl acetate typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of 2-acetoxy-3-butene with specific catalysts and reagents under controlled conditions. For example, the use of bis(1,5-cyclooctadiene)diiridium(I) dichloride and caesium carbonate in tetrahydrofuran at elevated temperatures can facilitate the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as flash column chromatography .
Análisis De Reacciones Químicas
Types of Reactions
3-(But-3-en-2-yl)-4-oxocyclopent-2-en-1-yl acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve specific solvents and temperature control .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce a more saturated hydrocarbon .
Aplicaciones Científicas De Investigación
3-(But-3-en-2-yl)-4-oxocyclopent-2-en-1-yl acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be studied for its potential biological activity and interactions with enzymes.
Medicine: Research may explore its potential as a pharmaceutical precursor or active ingredient.
Industry: It can be used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism by which 3-(But-3-en-2-yl)-4-oxocyclopent-2-en-1-yl acetate exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes or receptors that facilitate its conversion into active metabolites. The pathways involved may include enzymatic hydrolysis, oxidation-reduction reactions, and other metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
3-Buten-2-yl acetate: A simpler ester with similar structural features.
4-Arylbut-3-en-2-yl esters: Compounds with an aryl group instead of a cyclopentene ring.
Uniqueness
3-(But-3-en-2-yl)-4-oxocyclopent-2-en-1-yl acetate is unique due to its combination of a cyclopentene ring and a butenyl side chain, which imparts distinct chemical properties and reactivity compared to simpler esters .
Propiedades
Número CAS |
93913-10-1 |
|---|---|
Fórmula molecular |
C11H14O3 |
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
(3-but-3-en-2-yl-4-oxocyclopent-2-en-1-yl) acetate |
InChI |
InChI=1S/C11H14O3/c1-4-7(2)10-5-9(6-11(10)13)14-8(3)12/h4-5,7,9H,1,6H2,2-3H3 |
Clave InChI |
IZWZUDCACJAPII-UHFFFAOYSA-N |
SMILES canónico |
CC(C=C)C1=CC(CC1=O)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


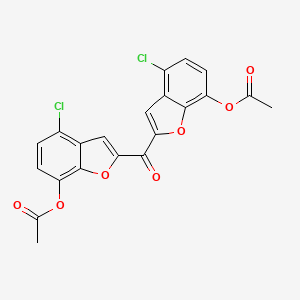
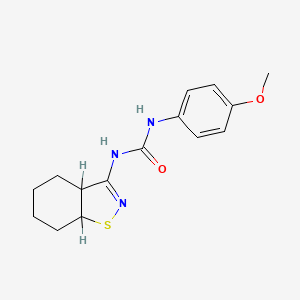
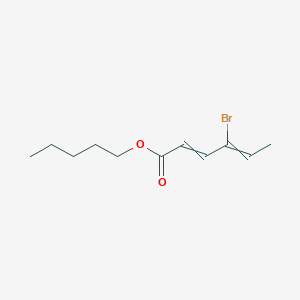
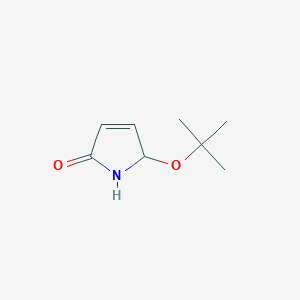
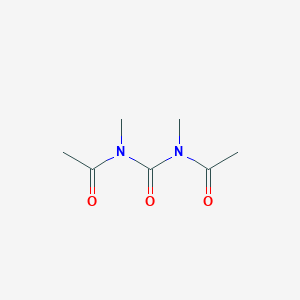
![N-(2-{4-[(Trimethylsilyl)oxy]phenyl}ethyl)benzenesulfonamide](/img/structure/B14342519.png)
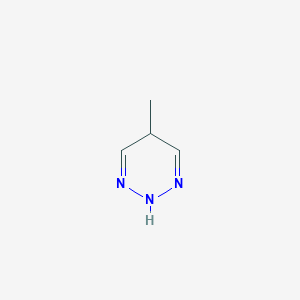
![1-[(Trimethylsilyl)oxy]-2,5-dihydro-1H-1lambda~5~-phosphol-1-one](/img/structure/B14342523.png)
mercury](/img/structure/B14342529.png)

